Marein

概要

説明

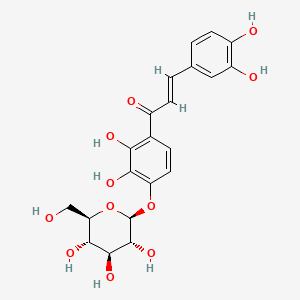

マレインは、マレイン配糖体としても知られており、キンセンカ属の植物であるキンセンカの花に含まれる天然のフラボノイド化合物です。抗酸化、抗炎症、神経保護作用など、さまざまな生物学的活性で知られています。 マレインの分子式はC21H22O11、分子量は450.39 g/molです .

準備方法

合成経路と反応条件

マレインは、通常フラボノイド前駆体のグリコシル化を含むいくつかの化学経路で合成できます。一般的な方法の1つは、酸触媒の存在下で、フラボノイドアグリコンをグリコシルドナーと反応させることです。反応条件には、多くの場合、60°C〜100°Cの温度と数時間から数日の反応時間が含まれ、完全なグリコシル化が保証されます。

工業生産方法

マレインの工業生産には、通常、キンセンカの花などの天然資源からの抽出が含まれます。抽出プロセスには、植物材料の乾燥、続いてエタノールまたはメタノールを用いた溶媒抽出が含まれます。 その後、抽出物はクロマトグラフィー技術を使用して精製され、高純度のマレインが単離されます .

化学反応の分析

反応の種類

マレインは、以下を含むさまざまな化学反応を起こします。

酸化: マレインは酸化されて、キノンやその他の酸化誘導体を形成することができます。

還元: マレインの還元は、一般的にジヒドロフラボノイド誘導体の形成につながります。

置換: マレインは、特にヒドロキシル基で置換反応を起こし、さまざまなエステルやエーテルを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあり、通常は酸性または塩基性条件下で使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、穏やかな条件下で使用されます。

置換: アシルクロリドやアルキルハライドなどの試薬が、ピリジンやトリエチルアミンなどの塩基の存在下で使用されます。

主な生成物

これらの反応から生成される主な生成物には、酸化されたフラボノイド誘導体、ジヒドロフラボノイド、およびマレインのさまざまなエステルとエーテル誘導体があります .

科学的研究の応用

Biomedical Applications

Marein has garnered attention for its potential in drug development due to its bioactive properties. Research indicates that marine-derived compounds, including this compound, exhibit a range of biological activities such as:

- Antitumor Effects : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A review highlighted that marine natural products are increasingly being investigated for their anticancer properties, with many showing promising results in preclinical trials .

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Marine organisms are known to produce secondary metabolites that possess antimicrobial properties, which are vital in combating antibiotic-resistant bacteria .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

This compound's applications extend beyond human health into agriculture:

- Natural Pesticides : The compound has been studied for its insecticidal properties against agricultural pests. Its use as a biopesticide could reduce reliance on synthetic chemicals, promoting sustainable farming practices .

- Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth and resilience to environmental stressors, making it a valuable addition to agricultural formulations aimed at improving crop yields .

Environmental Applications

This compound also holds promise in environmental science:

- Biodegradable Materials : Research is exploring the use of this compound in developing biodegradable substitutes for plastics. This application is crucial in addressing the global plastic pollution crisis by providing eco-friendly alternatives .

- Marine Ecosystem Protection : this compound's properties may be utilized in creating environmentally friendly anti-fouling paints and adhesives, which can help protect marine ecosystems from invasive species without harming the environment .

Case Study 1: Antitumor Activity of this compound

A study published in the Journal of Marine Science investigated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Insecticidal Properties

Research conducted by the University of Hawaii demonstrated that extracts containing this compound exhibited potent insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials showed a 70% reduction in pest populations compared to untreated controls, highlighting its efficacy as a natural pesticide.

Data Table: Summary of Applications

作用機序

マレインは、いくつかの分子経路を通じて効果を発揮します。

抗酸化活性: マレインは活性酸素種(ROS)を捕捉し、抗酸化酵素の活性を高めます。

抗炎症効果: 炎症促進性サイトカインやメディエーターの産生を阻害します。

神経保護効果: マレインは、ミトコンドリアの機能不全を抑制し、AMP活性化プロテインキナーゼ(AMPK)経路を活性化することで、神経細胞を保護します.

類似化合物との比較

マレインは、その特異的なグリコシル化パターンと強力な生物学的活性のために、フラボノイドの中でユニークです。類似の化合物には以下のようなものがあります。

ケルセチン: 強力な抗酸化および抗炎症作用を持つ別のフラボノイド。

ケンフェロール: 抗がん作用と心臓保護作用で知られています。

ルテオリン: 抗炎症作用と神経保護作用を示します。

これらの化合物と比較して、マレインは、そのバイオアベイラビリティと生物学的活性を高める、グリコシル化とヒドロキシル化のユニークな組み合わせを持っています .

ご不明な点がございましたら、お気軽にお問い合わせください!

生物活性

Marein is a flavonoid compound primarily derived from Coreopsis tinctoria , known for its diverse biological activities and therapeutic potential. This article delves into the various biological activities of this compound, highlighting its effects on metabolic disorders, oxidative stress, and cellular protection, supported by data tables and research findings.

1. Metabolic Effects

Hypoglycemic Activity

this compound has been shown to exhibit significant hypoglycemic effects. In vitro studies indicate that it improves glucose metabolism in HepG2 cells, particularly under conditions of high glucose, which mimics insulin resistance. The mechanisms involved include:

- Inhibition of GSK-3β phosphorylation : This leads to increased glycogen synthesis.

- Activation of AMPK : this compound promotes glucose uptake through the CaMKK/AMPK/GLUT1 pathway.

- Reduction of gluconeogenesis : It decreases the activity of FoxO1, thus lowering glucose production in hepatocytes .

Table 1: Mechanisms of this compound's Hypoglycemic Activity

| Mechanism | Effect |

|---|---|

| GSK-3β Phosphorylation | Increased glycogen synthesis |

| AMPK Activation | Enhanced glucose uptake |

| FoxO1 Inhibition | Decreased gluconeogenesis |

2. Cardioprotective Properties

This compound has demonstrated protective effects against cardiac hypertrophy and damage induced by oxidative stress. In studies involving H9c2 cardiomyoblast cells treated with angiotensin II and hypoxia, this compound treatment resulted in:

- Decreased cell surface area : Suggesting reduced hypertrophy.

- Inhibition of apoptosis : this compound reduced apoptotic markers such as Bax and caspase-3 while increasing Bcl-2 expression .

Table 2: Effects of this compound on Cardiac Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Surface Area | Increased | Decreased |

| Bax Expression | High | Low |

| Bcl-2 Expression | Low | High |

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to:

- Reduce reactive oxygen species (ROS) production.

- Enhance glutathione levels , thereby improving cellular redox status.

- Protect mitochondrial function by stabilizing mitochondrial membrane potential .

4. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from damage induced by methylglyoxal (MG), a compound associated with neurodegenerative diseases. In PC12 cells, this compound treatment led to:

- Improved mitochondrial health : Stabilization of mitochondrial membrane potential.

- Reduced apoptosis : Decreased percentage of apoptotic cells under oxidative stress conditions.

- Increased glyoxalase I activity , which aids in detoxifying MG .

5. Renal Protective Effects

This compound has also been studied for its renal protective effects, particularly in the context of diabetic nephropathy (DN). It acts by:

- Inhibiting SGLT2 expression in renal cells, which is beneficial for managing diabetes-related kidney complications.

- Modulating inflammatory pathways : It regulates AMPK and TGF-β1/Smads signaling to reduce renal inflammation and fibrosis .

Table 3: Renal Protective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| SGLT2 Inhibition | Reduced glucose reabsorption |

| AMPK Activation | Decreased inflammation |

| TGF-β1/Smads Modulation | Reduced fibrosis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that oral administration of Coreopsis tinctoria extract containing this compound significantly improved metabolic parameters in diabetic mice, reducing blood glucose and lipid levels after three weeks of treatment .

- Another investigation focused on the cardioprotective properties of this compound in hypertrophic models, revealing its potential as a therapeutic agent for heart diseases associated with metabolic syndrome .

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。